molecular formula C11H21N B008487 Dexmecamylamine CAS No. 107538-05-6

Dexmecamylamine

Cat. No.: B008487
CAS No.: 107538-05-6
M. Wt: 167.29 g/mol
InChI Key: IMYZQPCYWPFTAG-NGZCFLSTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexmecamylamine involves the preparation of its hydrochloride salt. The synthetic route typically includes the reaction of a bicyclic monoterpenoid precursor with an amine under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Dexmecamylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified bicyclic monoterpenoid structures .

Scientific Research Applications

    Chemistry: Used as a research tool to study the properties and reactions of bicyclic monoterpenoids.

    Biology: Investigated for its effects on biological systems, particularly in relation to neurotransmitter modulation.

    Medicine: Explored as a potential treatment for conditions such as depression and drug abuse.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Dexmecamylamine exerts its effects by modulating nicotinic acetylcholine receptors. It acts as a nicotinic channel modulator, influencing the activity of these receptors in the nervous system. This modulation can affect neurotransmitter release and neuronal signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexmecamylamine is unique in its specific modulation of nicotinic acetylcholine receptors, making it a valuable compound for research in neuropharmacology and potential therapeutic applications. Its investigational use in clinical trials highlights its potential for treating various medical conditions .

Properties

CAS No.

107538-05-6

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1

InChI Key

IMYZQPCYWPFTAG-NGZCFLSTSA-N

SMILES

CC1(C2CCC(C2)C1(C)NC)C

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C

Key on ui other cas no.

6147-18-8
107538-05-6

Synonyms

[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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